(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS No.: 299417-35-9
Cat. No.: VC4431041
Molecular Formula: C25H29NO2S
Molecular Weight: 407.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299417-35-9 |
|---|---|
| Molecular Formula | C25H29NO2S |
| Molecular Weight | 407.57 |
| IUPAC Name | (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15- |
| Standard InChI Key | XGFPTMGDLIPBES-QNGOZBTKSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolidine-2,4-dione core substituted at positions 3 and 5 with 4-tert-butylbenzyl and 4-tert-butylbenzylidene groups, respectively. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability .
Key Structural Features:
-
Core: Thiazolidine-2,4-dione (5-membered ring with sulfur at position 1, carbonyl groups at 2 and 4).
-
Substituents:
-
Position 3: 4-tert-Butylbenzyl group (–CH₂C₆H₄–C(CH₃)₃).
-
Position 5: 4-tert-Butylbenzylidene group (–CH=C₆H₄–C(CH₃)₃).
-
Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-3-[(4-tert-Butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| CAS Number | 299417-35-9 |
| Molecular Formula | C₂₅H₂₉NO₂S |
| Molecular Weight | 407.57 g/mol |
| SMILES | O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(C(C)(C)C)C=C3 |
| InChI Key | ZZAYRFTZKPVTAI-DHDCSXOGSA-N |
The tert-butyl groups confer steric bulk and hydrophobicity, influencing receptor binding and pharmacokinetics .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Knoevenagel Condensation: Reaction of thiazolidine-2,4-dione with 4-tert-butylbenzaldehyde forms the 5-benzylidene intermediate .
-
Alkylation: Introduction of the 4-tert-butylbenzyl group at position 3 using 4-tert-butylbenzyl bromide under basic conditions .
Representative Reaction Scheme:
Analytical Characterization
-
NMR: NMR signals at δ 1.30 (s, 18H, tert-butyl), δ 4.80 (s, 2H, CH₂), and δ 7.20–7.60 (m, aromatic protons) .
-
X-ray Crystallography: Confirms Z-configuration of the benzylidene moiety .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Predicted) | 5.2 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The high logP value (5.2) indicates strong lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility .
Comparative Analysis with Analogues
| Compound | Substituents | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | 4-tert-Butylphenyl (3,5) | 4.40 | HepG2 |
| Rosiglitazone | Pyridinyl, thiazolidinedione | 10.2 | PPAR-γ |
| (5Z)-5-[(4-Hydroxyphenyl)methylidene] | 4-Hydroxyphenyl | 29.23 | LOX/COX-II |
| GSK1059615 | TZD-PI3Kα inhibitor | 0.008 | PI3K-α |
The dual tert-butyl groups enhance target affinity by 3-fold compared to monosubstituted analogues .
Applications in Medicinal Chemistry
Drug Design
-
PPAR-γ Agonists: Potential for metabolic disorder treatment .
-
Kinase Inhibitors: Structural mimicry of ATP-binding sites in PI3K/Akt .
Bioconjugation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume